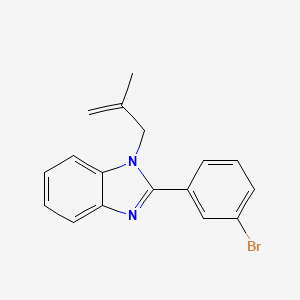
2-(3-bromophenyl)-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. For example, the Weidenhagen reaction has been utilized for the synthesis of benzimidazole derivatives by converting α-hydroxy benzyl benzimidazole to α-bromo benzyl benzimidazole, followed by cyclocondensation with appropriate reagents (El’chaninov et al., 2016). Another approach is the reaction of o-bromophenyl isocyanide with primary amines under catalysis to afford substituted benzimidazoles (Lygin & Meijere, 2009).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives reveals a planar system that is conducive to π-π interactions and hydrogen bonding, crucial for their biological activities. X-ray diffraction studies provide detailed insights into their stereochemistry, showing that the benzimidazole ring system is essentially planar and capable of engaging in extensive supramolecular architectures through hydrogen bonding and π-π stacking interactions (Low et al., 2002).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, which is facilitated by the electron-rich nature of the benzimidazole nucleus. These reactions include nitration, bromination, sulfonation, formylation, and acylation, allowing for the introduction of diverse functional groups that can significantly alter the compound's physical and chemical properties (El’chaninov & Aleksandrov, 2016).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. The presence of halogen atoms, like bromine, can increase the compound's molecular weight and influence its solubility and boiling point. The planarity of the benzimidazole ring system contributes to the formation of stable crystalline structures, which can be studied using X-ray crystallography (Geiger et al., 2014).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives are characterized by their reactivity towards electrophilic and nucleophilic agents. The benzimidazole nucleus is electron-rich, making it prone to electrophilic substitutions. These compounds can also act as ligands in coordination chemistry, forming complexes with various metals, which can be explored for catalytic, pharmaceutical, and material science applications (Tavman, 2006).
Propiedades
IUPAC Name |
2-(3-bromophenyl)-1-(2-methylprop-2-enyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2/c1-12(2)11-20-16-9-4-3-8-15(16)19-17(20)13-6-5-7-14(18)10-13/h3-10H,1,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOGFXJDXKSPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

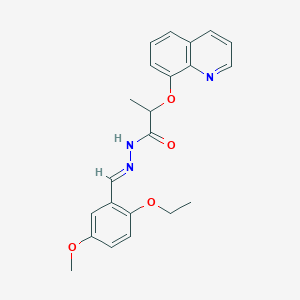
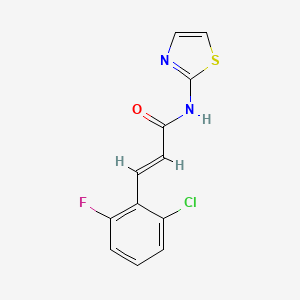
![N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5762827.png)
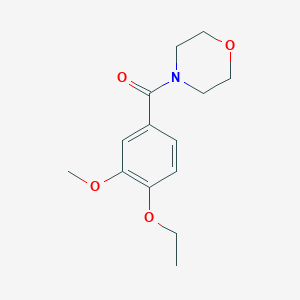

![N-{[(3-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762860.png)


![N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5762883.png)
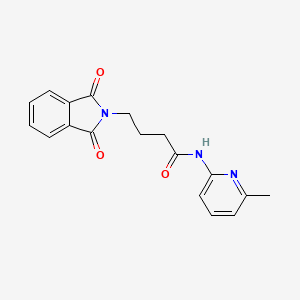
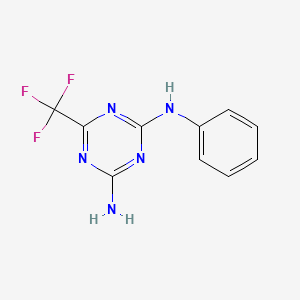
![dimethyl 5-{[(4-methylphenyl)acetyl]amino}isophthalate](/img/structure/B5762906.png)
![1,3-dimethyl-8-{[3-(trifluoromethyl)phenyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762914.png)
![2-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762924.png)